

physical and chemical properties of 5-Bromothiophene-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromothiophene-2-boronic acid*

Cat. No.: *B068155*

[Get Quote](#)

An In-depth Technical Guide on **5-Bromothiophene-2-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and common applications of **5-Bromothiophene-2-boronic acid**. It is intended to be a valuable resource for professionals in research, development, and medicinal chemistry.

Core Properties and Data

5-Bromothiophene-2-boronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties

The fundamental physical and chemical properties of **5-Bromothiophene-2-boronic acid** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	162607-17-2	[1]
Molecular Formula	C ₄ H ₄ BBrO ₂ S	
Molecular Weight	206.85 g/mol	
Appearance	Solid	
Melting Point	95-100 °C	[1]
Assay	≥95%	
Storage Temperature	2-8°C	
SMILES String	OB(O)c1ccc(Br)s1	
InChI	1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H	

Spectral Data

Detailed spectral data for **5-Bromothiophene-2-boronic acid**, including ¹H NMR, ¹³C NMR, and IR spectra, are available through various chemical suppliers and databases.[\[2\]](#)[\[3\]](#) This information is crucial for structure elucidation and purity assessment.

Chemical Reactivity and Applications

5-Bromothiophene-2-boronic acid is a key reactant in several important organic reactions. Its reactivity is primarily centered around the boronic acid and bromo functional groups.

Key Reactions:

- **Suzuki-Miyaura Coupling:** This is one of the most prominent applications, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is extensively used in the synthesis of complex organic molecules.[\[1\]](#)[\[4\]](#)
- **Sonogashira Coupling:** While less common for the boronic acid moiety itself, the bromo group can participate in Sonogashira coupling reactions, typically after conversion to a more

suitable derivative. However, microwave-assisted Sonogashira reactions involving ethynylarylboronates have been reported.[1]

Applications in Synthesis:

This compound serves as a critical intermediate in the synthesis of a variety of target molecules, including:

- Benzotriazole-containing organic sensitizers.[1]
- meso-Polyaryl amide-BODIPY hybrids.[1]
- The natural product ratanhine.[1]
- Thiophene-based derivatives with potential spasmolytic activity.[4]
- Novel bioactive molecules for pharmaceutical research.[5]

Stability and Storage:

5-Bromothiophene-2-boronic acid should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation. Boronic acids, in general, can be susceptible to oxidation and dehydration.[6]

Experimental Protocols

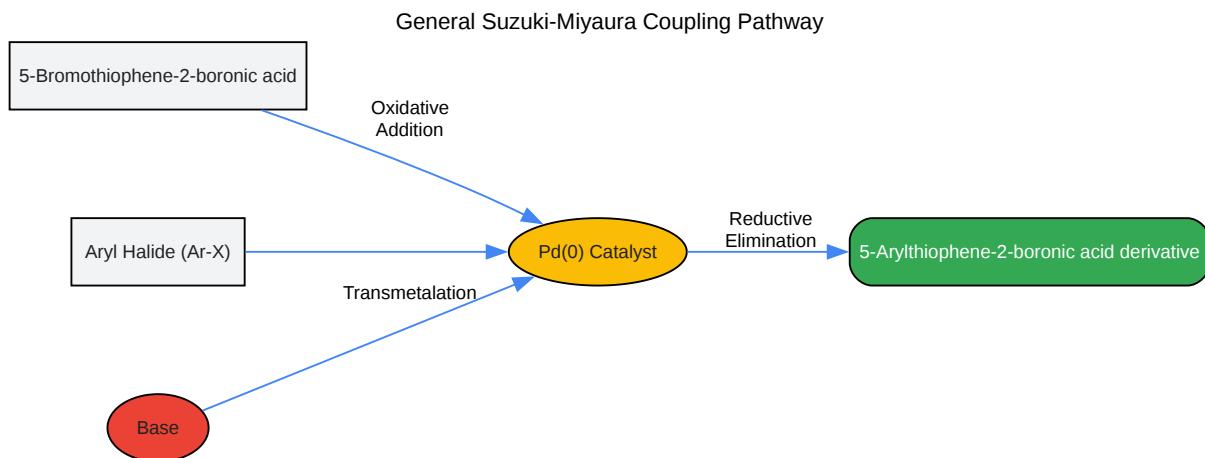
The following are generalized experimental protocols for reactions involving **5-Bromothiophene-2-boronic acid**. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methodologies for similar 2-bromothiophene derivatives and provides a robust starting point.[7][8][9]

Materials:

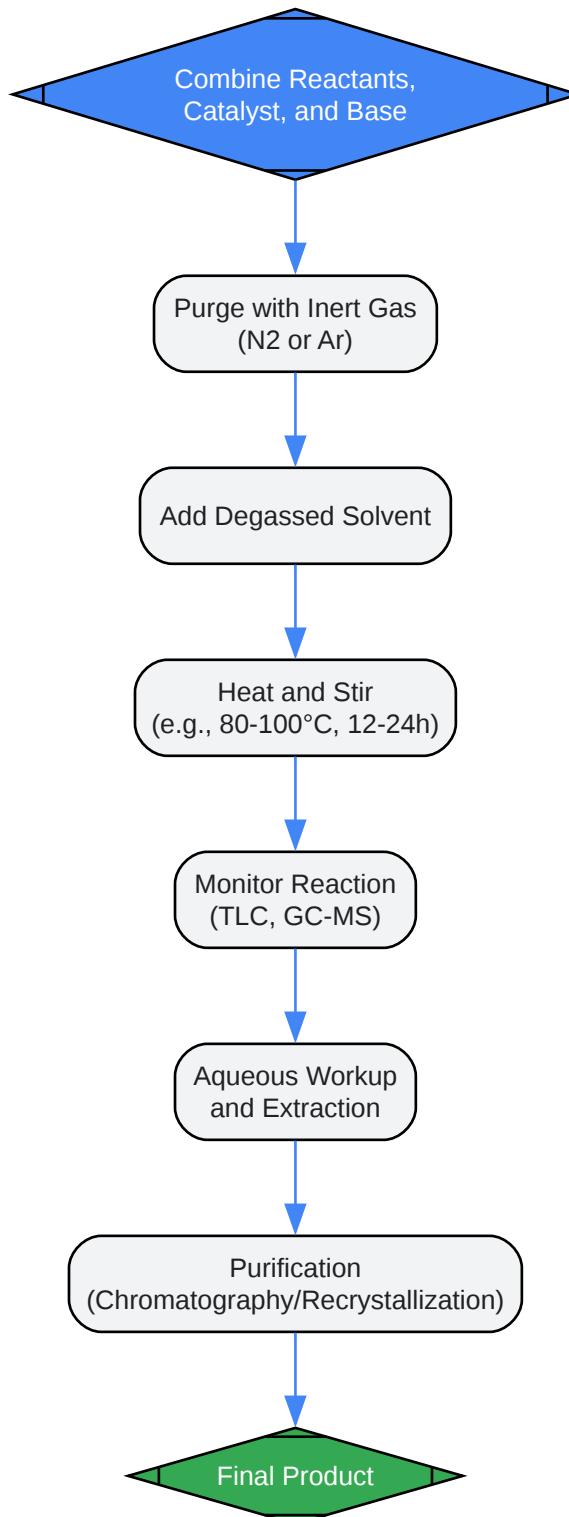
- **5-Bromothiophene-2-boronic acid** (or another arylboronic acid if the thiophene is the halide partner)
- Aryl halide (e.g., 2-bromo-5-substituted-thiophene) (1 equivalent)
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, 1-5 mol%)
- Base (e.g., Potassium carbonate (K_2CO_3) or Potassium phosphate (K_3PO_4), 2-3 equivalents)
- Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)
- Inert gas (Nitrogen or Argon)


Procedure:

- To a flame-dried reaction vessel, add the aryl halide (1 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[\[7\]](#)
- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Upon completion, cool the mixture to room temperature.
- Add water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical structure, a key reaction pathway, and a typical experimental workflow.


Caption: Chemical structure of **5-Bromothiophene-2-boronic acid**.

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

Suzuki Coupling Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMOTHIOPHENE-2-BORONIC ACID | 162607-17-2 [chemicalbook.com]
- 2. 5-BROMOTHIOPHENE-2-BORONIC ACID(162607-17-2) 1H NMR spectrum [chemicalbook.com]
- 3. 5-BROMOTHIOPHENE-2-BORONIC ACID(162607-17-2)IR [m.chemicalbook.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 5-Bromothiophene-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068155#physical-and-chemical-properties-of-5-bromothiophene-2-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com